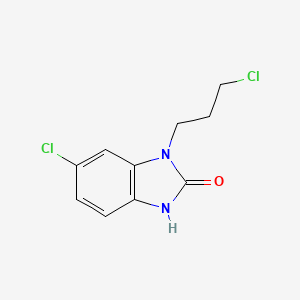
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Vue d'ensemble
Description
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloro group at the 6th position and a 3-chloropropyl group at the 1st position of the benzimidazole ring, making it a unique and potentially valuable molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-benzo[d]imidazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The benzimidazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation can produce benzimidazole N-oxides.
Applications De Recherche Scientifique
6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Benzimidazole derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound can be used in the development of new materials and as a precursor for agrochemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The chloro and propyl groups enhance its binding affinity to certain enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, leading to inhibition or modulation of their functions. The exact pathways depend on the specific biological context and the derivatives used.
Comparaison Avec Des Composés Similaires
6-chloro-1H-benzo[d]imidazole: Lacks the 3-chloropropyl group, making it less versatile in certain reactions.
1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one: Lacks the chloro group at the 6th position, affecting its reactivity and binding properties.
Other Benzimidazole Derivatives: Compounds with different substituents on the benzimidazole ring, each with unique properties and applications.
Uniqueness: 6-chloro-1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to the presence of both chloro and 3-chloropropyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C10H10Cl2N2O |
|---|---|
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
5-chloro-3-(3-chloropropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-4-1-5-14-9-6-7(12)2-3-8(9)13-10(14)15/h2-3,6H,1,4-5H2,(H,13,15) |
Clé InChI |
PBGMZDKEQJHNQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N(C(=O)N2)CCCCl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
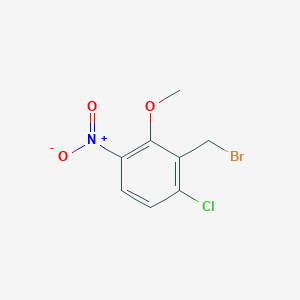
![[1-(2-Methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]methanol](/img/structure/B8373964.png)
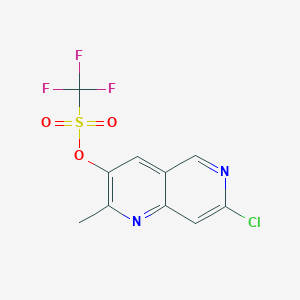
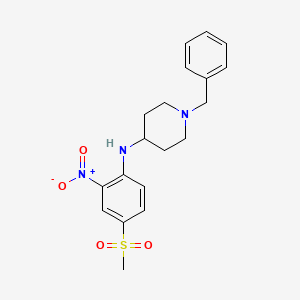
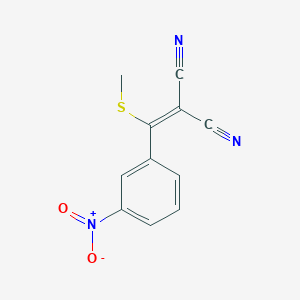
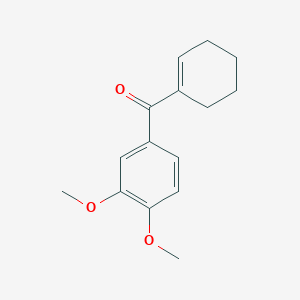

![6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol](/img/structure/B8374000.png)
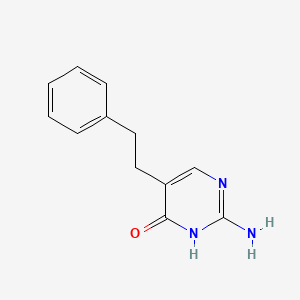
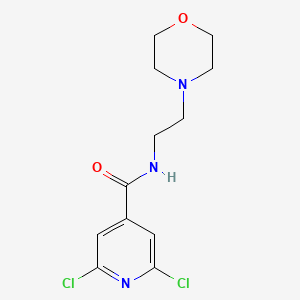
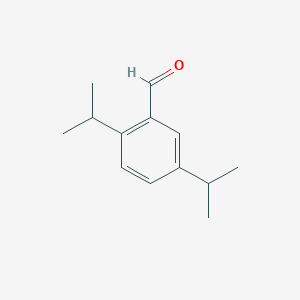
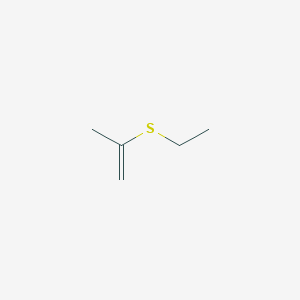
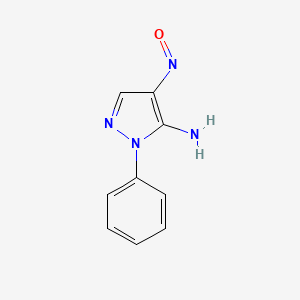
![Benzenemethanol, 4-(spiro[1H-indene-1,4'-piperidin]-1'-ylmethyl)-](/img/structure/B8374058.png)
